molecular formula C5H2Cl3N B3415642 2,3,6-Trichloropyridine CAS No. 29154-14-1

2,3,6-Trichloropyridine

Cat. No.: B3415642
CAS No.: 29154-14-1
M. Wt: 182.43 g/mol
InChI Key: GPAKJVMKNDXBHH-UHFFFAOYSA-N
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Description

2,3,6-Trichloropyridine is an organic compound with the molecular formula C5H2Cl3N. It is a colorless to light yellow liquid with a pungent odor. This compound is not soluble in water but is soluble in organic solvents. It is known for its chemical stability and is used as an intermediate in the synthesis of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trichloropyridine can be synthesized through several methods. One common method involves the chlorination of pyridine. The process typically uses chlorine gas in the presence of a catalyst such as ferric chloride at elevated temperatures. Another method involves the reaction of 2,3,6-tribromopyridine with antimony trichloride under basic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the use of a catalyst comprising cobalt chloride, lanthanum chloride, barium chloride, ferric chloride, cupric chloride, aluminum chloride, or zinc chloride supported on a silica carrier. The reaction mixture is heated to temperatures between 350-500°C in an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Scientific Research Applications

2,3,6-Trichloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trichloropyridine involves its reactivity towards nucleophiles. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of complex organic molecules. The compound’s molecular targets and pathways are primarily related to its role as an intermediate in chemical synthesis .

Comparison with Similar Compounds

  • 2,3,5,6-Tetrachloropyridine
  • 2,3,4,6-Tetrachloropyridine
  • 2,3-Dichloropyridine
  • 2,6-Dichloropyridine

Comparison: 2,3,6-Trichloropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity compared to other chlorinated pyridines. For example, 2,3,5,6-Tetrachloropyridine is more heavily chlorinated and thus less reactive towards nucleophiles. In contrast, 2,3-Dichloropyridine has fewer chlorine atoms, making it less electron-deficient and less reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

2,3,6-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAKJVMKNDXBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073374
Record name 2,3,6-Trichloropyridine
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Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6515-09-9, 29154-14-1
Record name 2,3,6-Trichloropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,6-trichloro-
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Record name 2,3,6-Trichloropyridine
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Record name 2.3.6-Trichloropyridine
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Record name 2,3,6-Trichloropyridine
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Synthesis routes and methods I

Procedure details

To a 10 milliliter solution of 5 Normal sodium hydroxide was added a mixture of 5 grams of tetrachloro-4-hydrazinopyridine in 25 milliliters of isopropanol. The mixture was heated at its boiling point with rapid stirring for 2 hours. The mixture was mixed with 100 milliliters of water and the organic material extracted with methylene chloride. The organic phase was water washed and subjected to sublimation. The 2,5,6-trichloropyridine product was recovered in a yield of 1.85 grams (~ 51 percent of theoretical).
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Synthesis routes and methods II

Procedure details

Collins et al., J. Chem. Soc., (c); pages 167-174 (1971) teach that halogens ortho and para to the ring nitrogen in pentachloropyridine are reactive with hydrazine hydrate. This reference further teaches the formation of tetrahalo-4-hydroxy pyridine from the action of aqueous sodium hydroxide on tetrahalo-4-hydrazino pyridines. From this same starting material, 2,3,6-trichloropyridine is formed from the reaction with cuprous oxide in hot water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Trichloropyridine
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2,3,6-Trichloropyridine
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2,3,6-Trichloropyridine
Reactant of Route 5
2,3,6-Trichloropyridine
Reactant of Route 6
2,3,6-Trichloropyridine

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